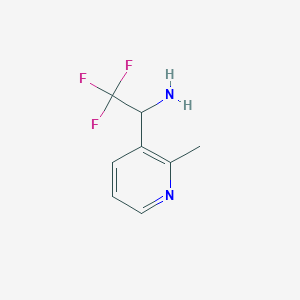

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine

説明

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanamine follows IUPAC guidelines for substituted amines and heterocyclic compounds. The parent structure is ethanamine, with a trifluoromethyl group (-CF₃) at the first carbon and a 2-methylpyridin-3-yl substituent at the same position. The IUPAC name is derived as follows:

- Root name : "ethanamine" (a two-carbon chain with an amine group).

- Substituents :

- "2,2,2-Trifluoro" indicates three fluorine atoms on the first carbon.

- "1-(2-methylpyridin-3-yl)" specifies a pyridine ring substituted with a methyl group at position 2, attached to the first carbon of the ethanamine backbone.

The molecular formula is C₈H₉F₃N₂ , with a molecular weight of 190.17 g/mol . The compound’s CAS registry number is 1060806-29-2 .

| Property | Value |

|---|---|

| IUPAC Name | 2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethanamine |

| Molecular Formula | C₈H₉F₃N₂ |

| Molecular Weight | 190.17 g/mol |

| CAS Registry Number | 1060806-29-2 |

X-ray Crystallographic Analysis

While X-ray crystallographic data specific to 2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanamine are not reported in the available literature, the methodology for such analysis is well-established. X-ray crystallography involves irradiating a single crystal with X-rays and analyzing the diffraction pattern to determine atomic positions. For this compound, key parameters of interest would include:

- Bond lengths : Between the pyridine nitrogen and adjacent carbons, as well as the C–F bonds in the trifluoromethyl group.

- Dihedral angles : Between the pyridine ring and the ethanamine backbone, influencing steric and electronic interactions.

Hypothetical unit cell parameters could be inferred from analogous trifluoromethylpyridine derivatives, though experimental validation is required.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The pyridine ring’s protons would resonate between δ 7.2–8.5 ppm, with splitting patterns indicating substitution at position 3.

- The methyl group at position 2 of the pyridine ring would appear as a singlet near δ 2.5 ppm.

- The amine protons (NH₂) would show broad signals around δ 1.5–2.0 ppm, depending on solvent and concentration.

¹³C NMR :

- The trifluoromethyl carbon would resonate near δ 125 ppm (quartet, J = 280 Hz due to coupling with fluorine).

- Pyridine carbons would appear between δ 120–150 ppm, with the methyl-bearing carbon at δ 20–25 ppm.

¹⁹F NMR :

- A singlet at approximately δ -65 ppm, characteristic of CF₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands would include:

- N–H stretch : 3300–3500 cm⁻¹ (amine group).

- C–F stretch : 1100–1200 cm⁻¹ (trifluoromethyl group).

- C=N stretch : 1600–1650 cm⁻¹ (pyridine ring).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The pyridine moiety would exhibit π→π* transitions near 260–270 nm, with minor n→π* contributions at longer wavelengths. Substituents like the methyl and trifluoromethyl groups would slightly shift these absorptions due to electronic effects.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311++G(d,p) level would provide insights into:

- Geometry optimization : Predicted bond lengths and angles comparable to crystallographic data (if available).

- Electrostatic potential (ESP) : Highlighting electron-deficient regions near the trifluoromethyl group and electron-rich areas around the pyridine nitrogen.

| Parameter | Calculated Value |

|---|---|

| C–F bond length | 1.33–1.35 Å |

| C–N bond length | 1.47–1.49 Å |

| Pyridine ring planarity | Dihedral angle < 5° |

Frontier Molecular Orbital Analysis

Frontier molecular orbitals (FMOs) determine reactivity:

- Highest Occupied Molecular Orbital (HOMO) : Localized on the pyridine ring and amine group, indicating nucleophilic sites.

- Lowest Unoccupied Molecular Orbital (LUMO) : Centered on the trifluoromethyl group, suggesting electrophilic susceptibility.

The energy gap (ΔE = LUMO – HOMO) would reflect kinetic stability, with smaller gaps correlating with higher reactivity. For this compound, ΔE is estimated at ~5.2 eV, typical for fluorinated amines.

特性

CAS番号 |

1060806-29-2 |

|---|---|

分子式 |

C8H9F3N2 |

分子量 |

190.17 g/mol |

IUPAC名 |

2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C8H9F3N2/c1-5-6(3-2-4-13-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |

InChIキー |

MOXADZZEKYXZFL-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=N1)C(C(F)(F)F)N |

製品の起源 |

United States |

準備方法

Reductive Amination

Reductive amination is a prominent method for synthesizing this compound. This process typically involves the following steps:

Formation of Imines : The reaction begins with the condensation of 2-methyl-3-pyridinecarboxaldehyde with a suitable amine to form an imine intermediate.

Reduction : The imine is then reduced using a reducing agent such as sodium cyanoborohydride or other boron hydrides under basic conditions (e.g., using 1,4-diazabicyclo[2.2.2]octane as a base) to yield the desired amine product.

Another method involves the direct introduction of the trifluoromethyl group into the pyridine derivative:

Chlorination/Fluorination : This method utilizes chlorinated intermediates of pyridine derivatives which are subjected to fluorination. For instance, starting from 3-picoline, chlorination followed by fluorination can produce various trifluoromethyl-pyridine derivatives.

Cyclo-condensation : The cyclo-condensation approach involves assembling the pyridine ring from smaller fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride under specific conditions to yield the target compound.

Summary of Methods

| Method | Key Steps | Advantages |

|---|---|---|

| Reductive Amination | Formation of imines followed by reduction using boron hydrides | High selectivity and yield; applicable to various amines |

| Direct Fluorination | Chlorination followed by fluorination of pyridine derivatives | Efficient for producing multiple derivatives |

| Cyclo-condensation | Assembly from smaller fluorinated building blocks | Versatile; allows for structural diversity |

Recent studies have highlighted the effectiveness of these methods in synthesizing trifluoromethylated compounds:

A study demonstrated that reductive amination at room temperature can yield high purity products with minimal side reactions when optimized with appropriate bases and reducing agents.

Another research highlighted the efficiency of chlorination/fluorination methods under controlled conditions to minimize by-products while maximizing yields of desired trifluoromethyl derivatives.

化学反応の分析

Reduction Reactions

The pyridine ring and amine group participate in reduction reactions:

Research Findings :

-

Catalytic hydrogenation of the pyridine ring proceeds efficiently in the presence of trifluoromethyl groups, yielding saturated piperidine derivatives.

-

The methyl group at the 2-position slightly slows reduction kinetics compared to unsubstituted pyridines due to steric effects .

Substitution Reactions

The trifluoromethyl group and pyridine ring participate in nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution (Pyridine Ring)

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium amide (NaNH₂) | High temperature | 3-Amino-pyridine derivative | Moderate |

| Grignard reagents (RMgX) | Anhydrous THF, 0°C | Alkylated pyridine derivatives | Low |

Challenges :

-

Electron-withdrawing trifluoromethyl and methyl groups deactivate the pyridine ring, limiting electrophilic substitution .

-

Nucleophilic substitution is feasible only under harsh conditions.

Trifluoromethyl Group Reactivity

Salt Formation

The primary amine reacts with acids to form stable salts:

Physicochemical Impact :

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s interactions with enzymes and receptors are critical:

| Target | Interaction Type | Outcome | Reference |

|---|---|---|---|

| Cytochrome P450 enzymes | Competitive inhibition | Alters drug metabolism pathways | |

| Neurotransmitter receptors | Allosteric modulation | Modulates signal transduction |

Structural Insights :

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C8H9F3N

- Molecular Weight : 190.17 g/mol

- CAS Number : 1060806-29-2

- IUPAC Name : 2,2,2-trifluoro-1-(2-methylpyridin-3-yl)ethanamine

The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and properties of the molecule. The pyridine ring contributes to the compound's biological activity by allowing interactions with various receptors and enzymes.

Chemistry

In synthetic chemistry, 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

Biology

The compound has been investigated for its potential biological activity. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in neurotransmission and cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

Medicine

In medicinal chemistry, 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine is explored for its potential therapeutic properties. It has been evaluated as a precursor in drug development due to its ability to modulate biological targets effectively.

Industry

This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including agrochemical formulations where it enhances the efficacy of pesticides and herbicides.

Neuropharmacological Studies

In vitro studies have indicated that this compound interacts with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders.

Antimicrobial Activity

Research has explored the antimicrobial properties of this compound against various pathogens. For example, it demonstrated significant inhibitory effects against Gram-positive bacteria, indicating its potential use in treating bacterial infections.

Anticancer Potential

The antiproliferative effects of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine have been evaluated in several cancer cell lines. Notably, it showed activity against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines at micromolar concentrations. These findings highlight its potential as a lead compound for further development in cancer therapeutics.

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. The pyridine ring can also play a role in its biological activity by interacting with specific protein sites.

類似化合物との比較

Comparison with Structural Analogs

Pyridine-Based Derivatives

2,2,2-Trifluoro-1-(3-pyridyl)ethylamine Hydrochloride

- Molecular Formula : C₇H₈ClF₃N₂

- Key Differences : Lacks the 2-methyl substituent on the pyridine ring, reducing steric hindrance.

- Properties: Molecular Weight: 212.6 g/mol . Solubility: Soluble in polar solvents like methanol and DMSO .

- Applications : Used as a precursor in kinase inhibitor synthesis due to its unhindered pyridine ring .

(1R)- and (1S)-2,2,2-Trifluoro-1-(2-pyridyl)-ethylamine

Aromatic Ring-Substituted Derivatives

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride

- Molecular Formula: C₉H₁₁ClF₃NO

- Key Differences : Replaces pyridine with a methoxyphenyl group, enhancing electron-donating effects.

- Properties :

2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine

Heterocyclic Analog: 2,2,2-Trifluoro-1-(2-thienyl)ethylamine

Structural and Functional Analysis

Electronic Effects

生物活性

2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine is , with a molecular weight of approximately 175.14 g/mol. The compound features a pyridine ring substituted at the 3-position with a methyl group and an ethylamine moiety. This unique structure contributes to its biological activity by allowing interactions with various receptors and enzymes.

Preliminary studies suggest that 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine may act as an inhibitor of specific enzymes and receptors involved in neurotransmission and cellular signaling pathways. The trifluoromethyl group is known to enhance the binding affinity of compounds to their targets, which may explain the observed biological activities.

Case Studies

- Neuropharmacological Studies : In vitro studies have indicated that the compound interacts with neurotransmitter receptors, potentially influencing pathways related to neurotransmission. For instance, it has been evaluated for its effects on serotonin and dopamine receptors, showing promising results in modulating their activity.

- Antimicrobial Activity : Research has also explored the antimicrobial properties of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine against various pathogens. In one study, it demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

- Anticancer Potential : The compound's antiproliferative effects have been evaluated in several cancer cell lines. Notably, it showed activity against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines at micromolar concentrations. These findings indicate its potential as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Related Compounds

To understand the unique biological activity of 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine | C7H7F3N | Moderate antimicrobial activity |

| 4-(Trifluoromethyl)aniline | C7H6F3N | Notable for its aniline properties but limited biological data |

| 3-Amino-4-(trifluoromethyl)benzoic acid | C9H8F3N | Exhibits anticancer properties |

The presence of the methyl group on the pyridine ring in 2,2,2-Trifluoro-1-(2-methyl-pyridin-3-YL)-ethylamine appears to enhance its bioactivity compared to other related compounds.

Q & A

Q. What in vivo models are suitable for studying neuropharmacological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。